5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Description
Properties
IUPAC Name |
5-benzyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)7-15-8-11-6-13-14-12(11)9-15/h1-6H,7-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFAVKDEJCJMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
General Synthetic Strategy
The synthesis of 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves multi-step reactions starting from hydrazine derivatives and suitable aldehydes or ketones. The key step is the formation of the pyrazole ring followed by cyclization to form the fused pyrrolopyrazole core. This approach is well-documented in the synthesis of related compounds such as Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate, which shares the same core structure with additional functional groups.
Specific Synthetic Routes
Hydrazine and Aldehyde Condensation Followed by Cyclization
- Step 1: Condensation of hydrazine derivatives with benzyl-substituted aldehydes or ketones forms hydrazones.
- Step 2: Cyclization under reflux conditions in ethanol or similar solvents leads to the pyrazole ring formation.
- Step 3: Intramolecular cyclization yields the tetrahydropyrrolo[3,4-c]pyrazole scaffold.
This method is supported by the synthesis of pyrazolo[3,4-c]pyrazole derivatives using Fe3O4–CuO nanocatalysts, which catalyze the cyclization efficiently under mild reflux conditions, monitored by thin-layer chromatography.
Palladium-Catalyzed Cyclization and Functionalization
In some advanced synthetic approaches, palladium-catalyzed reactions are employed to introduce substituents and promote ring closure. For example, Pd(OAc)2 with ligands such as Xantphos in solvents like 1,4-dioxane under microwave irradiation has been used to synthesize related pyrrolo[3,4-c]pyrazole derivatives with moderate yields. This method allows for structural diversification, which is critical for biological activity optimization.
Oxidative and Chlorination Steps for Derivative Formation
Preparation of chlorinated and formylated intermediates such as 5-chloro-3-(ethoxycarbonyl)-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid involves oxidation and chlorination steps using reagents like POCl3 and NaClO2 in mixed solvent systems. These intermediates can be further transformed into the target tetrahydropyrrolo[3,4-c]pyrazole derivatives.
Catalysts and Reaction Conditions
- Catalysts: Fe3O4–CuO nanocatalysts have demonstrated efficacy in catalyzing cyclization reactions for pyrazolo[3,4-c]pyrazole derivatives.
- Solvents: Ethanol is commonly used for reflux reactions; other solvents include 1,4-dioxane and dichloromethane for functionalization steps.
- Temperature: Reflux temperatures (approximately 78°C for ethanol) and microwave irradiation at 130°C have been reported.
- Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction may produce tetrahydropyrazole derivatives.
Scientific Research Applications
5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The benzyl group (logP ~2.5) enhances membrane permeability compared to polar substituents like carboxylic acids (e.g., 5-benzyl-...-3-carboxylic acid, CAS 1642786-54-6) .
- Bioactivity: 5-Phenylacetyl derivatives exhibit superior kinase inhibition (nanomolar potency) compared to benzyl analogs, likely due to the acetyl group’s hydrogen-bonding capacity .
- Positional Effects : Substitution at position 1 (e.g., 1-methyl) reduces steric hindrance, enabling easier functionalization at other positions .
Physicochemical Properties
Biological Activity
5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.
- Molecular Formula : C₁₂H₁₃N₃
- Molecular Weight : 199.25 g/mol
- CAS Number : 1642786-54-6
Biological Activity Overview
Research indicates that 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole exhibits several biological activities, particularly in the realm of cancer treatment and kinase inhibition.
Anticancer Activity
One of the prominent findings regarding this compound is its role as an inhibitor of various kinases implicated in cancer progression. A study highlighted its potential as a potent inhibitor of Aurora kinases, which are critical for cell division and are often overexpressed in tumors. The compound displayed low nanomolar potency against multiple anticancer kinase targets, suggesting a broad spectrum of action against different cancer types .
Structure-Activity Relationship (SAR)
The biological efficacy of 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can be significantly influenced by structural modifications. Research into the SAR has shown that alterations in the benzyl group or the tetrahydropyrrolo structure can enhance or diminish its inhibitory effects on specific kinases. This optimization process is crucial for developing more effective derivatives with improved pharmacokinetic properties .
Case Study 1: Inhibition of Aurora Kinases
A detailed study on the optimization of related compounds led to the identification of derivatives with enhanced potency against Aurora kinases. The selected compound demonstrated significant antiproliferative activity in various cancer cell lines and showed efficacy in in vivo tumor models .
Case Study 2: Protein Kinase C Inhibition
Another research avenue explored the inhibition of protein kinase C (PKC) isoforms by derivatives of tetrahydropyrrolo compounds. These inhibitors have shown promise in treating conditions associated with diabetes and cancer due to their ability to modulate signaling pathways involved in cell proliferation and survival .
Data Table: Biological Activities of 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole?
- Methodological Answer : Synthesis typically involves functionalizing the pyrrolo[3,4-c]pyrazole core. A validated approach includes:
- Step 1 : Reacting ethyl 3-substituted derivatives (e.g., ethyl 3-benzamido-5-benzoyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate) with methanol and triethylamine (Et3N) to remove protective groups .
- Step 2 : Introducing the benzyl group via nucleophilic substitution or coupling reactions. Optimize solvent systems (e.g., DCM or THF) and catalysts (e.g., Pd-based) for regioselectivity.
- Yield Optimization : Adjust reaction time (2–24 hours) and temperature (room temp. to reflux) based on TLC monitoring .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the benzyl group appear at δ 7.2–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 374.39 for a related derivative) .
- X-ray Crystallography : Determines crystal packing and bond angles (e.g., monoclinic system with β = 96.9° and a = 5.32 Å) .
Q. What are the common chemical reactions involving this scaffold?
- Methodological Answer :
- Oxidation : The benzyl group can undergo oxidation to form ketones using KMnO4 or CrO3 under controlled pH .
- Substitution Reactions : Electrophilic aromatic substitution (e.g., nitration) targets the pyrrolo[3,4-c]pyrazole ring. Use HNO3/H2SO4 at 0–5°C to avoid side products .
Advanced Research Questions
Q. How to design kinetic studies for enzyme inhibition using derivatives of this compound?
- Methodological Answer :
- Assay Design : Use fluorescence-based assays (e.g., Amplex Red) to measure inhibition of target enzymes like autotaxin (ATX). Prepare compound dilutions in DMSO (≤0.1% final concentration) to avoid solvent interference .
- Data Analysis : Calculate IC50 values via nonlinear regression. Validate with positive controls (e.g., HA130 inhibitor) and triplicate runs to ensure reproducibility .
Q. How to resolve discrepancies in NMR data across studies?
- Methodological Answer :
- Solvent Effects : Compare spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Proton shifts vary due to hydrogen bonding .
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials) that distort NMR peaks .
- Dynamic Effects : Consider tautomerism in the pyrrolo[3,4-c]pyrazole ring, which may cause signal splitting .
Q. What computational approaches are suitable for studying its binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., kinases). Validate with crystallographic data from related structures .
Q. How to assess stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for crystalline forms) .
- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λmax ≈ 270 nm .
Data Contradiction Analysis
Q. How to address conflicting reactivity reports in literature?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
